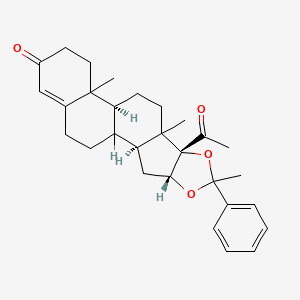

Algestone Acetophenide

説明

A progesterone that has been used in ESTRUS SYNCHRONIZATION and has been evaluated as an injectable contraceptive in combination with estradiol enanthate. It is also applied topically as an anti-inflammatory and in the treatment of ACNE.

See also: Algestone (broader).

特性

IUPAC Name |

(1R,2S,4R,6R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O4/c1-18(30)29-25(32-28(4,33-29)19-8-6-5-7-9-19)17-24-22-11-10-20-16-21(31)12-14-26(20,2)23(22)13-15-27(24,29)3/h5-9,16,22-25H,10-15,17H2,1-4H3/t22-,23+,24+,25-,26+,27+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBKIEXBQNRDNL-FVCOMRFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)O[C@@](O2)(C)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022891 | |

| Record name | Deladroxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24356-94-3 | |

| Record name | Algestone acetophenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24356-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Algestone acetophenide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024356943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Algestone acetophenide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deladroxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-16α,17-[(1-phenylethylidene)dioxy]pregn-4-ene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALGESTONE ACETOPHENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL7KC2O3OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Algestone Acetophenide: A Technical Guide to its Mechanism of Action on the Progesterone Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Algestone (B1665699) Acetophenide

Algestone acetophenide is a synthetic C21 steroid, structurally related to progesterone (B1679170).[1] It is a potent progestational agent, estimated to be two to five times more potent than progesterone in animal studies.[1] Its clinical utility lies in its application as a long-acting injectable contraceptive, often in combination with an estrogen derivative.[1][4] As a progesterone receptor agonist, this compound mimics the actions of endogenous progesterone, thereby regulating a multitude of physiological processes, including the menstrual cycle and maintenance of pregnancy.[5]

Pharmacological Profile

As a selective progesterone receptor agonist, this compound's primary mechanism of action is to bind to and activate progesterone receptors.[1][3] This interaction initiates a cascade of molecular events that ultimately alters gene expression in target tissues.

Quantitative Data

A comprehensive review of available scientific literature did not yield specific quantitative data for the binding affinity (Ki or IC50) or efficacy (EC50) of this compound for the human progesterone receptor. The table below summarizes the qualitative potency information that has been reported.

| Compound | Receptor | Potency | Data Type | Reference |

| This compound | Progesterone Receptor | 2-5 times > Progesterone | In vivo (animal studies) | [1] |

Mechanism of Action: Progesterone Receptor Signaling

The effects of this compound are mediated through the activation of the progesterone receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors.[6][7] The progesterone receptor exists as two main isoforms, PR-A and PR-B, which can mediate different physiological responses.[7] The activation of the progesterone receptor by an agonist like this compound triggers both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical, or genomic, signaling pathway involves the direct regulation of gene expression.

-

Ligand Binding and Receptor Dimerization: In its inactive state, the progesterone receptor is located in the cytoplasm in a complex with heat shock proteins (HSPs).[8] The binding of an agonist, such as this compound, induces a conformational change in the receptor, leading to the dissociation of HSPs and subsequent homodimerization of the receptor.[8]

-

Nuclear Translocation and DNA Binding: The ligand-bound receptor dimer translocates to the nucleus.[2][9] In the nucleus, the dimer binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes.[6]

-

Transcriptional Regulation: The binding of the receptor-ligand complex to PREs recruits a complex of co-activator or co-repressor proteins. This protein assembly modulates the rate of transcription of progesterone-responsive genes, thereby altering the synthesis of specific proteins and eliciting a physiological response.[6]

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, progesterone and its agonists can elicit rapid, non-transcriptional effects through non-genomic signaling.[10][11][12] These pathways are initiated by a subpopulation of progesterone receptors located at the cell membrane or within the cytoplasm.[8]

-

Activation of Kinase Cascades: Membrane-associated progesterone receptors can rapidly activate intracellular signaling cascades, including the Src kinase and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[10][11]

-

Modulation of Cellular Processes: The activation of these kinase cascades can lead to a variety of rapid cellular responses, such as modulation of ion channel activity, calcium mobilization, and regulation of cell cycle progression.[13] These non-genomic actions can also influence the transcriptional activity of the nuclear progesterone receptor, demonstrating a crosstalk between the two pathways.[10]

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the progesterone receptor.[14][15]

Principle: A radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-ORG-2058) is incubated with a source of progesterone receptors (e.g., uterine cytosol or recombinant PR) in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, and the concentration at which 50% of the radiolabeled ligand is displaced (IC50) is determined.

Methodology:

-

Preparation of Receptor Source: Obtain a source of progesterone receptors, such as cytosol extract from the uterus of estrogen-primed rabbits or a purified recombinant human progesterone receptor.

-

Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled progestin and a range of concentrations of the unlabeled test compound. Include control wells with only the radiolabeled ligand (for total binding) and wells with an excess of unlabeled progesterone (for non-specific binding).

-

Separation of Bound and Free Ligand: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting dose-response curve.

Progesterone Receptor Transactivation (Reporter Gene) Assay

This cell-based assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.[2][9][16][17][18]

Principle: A host cell line that expresses the progesterone receptor is transfected with a reporter plasmid. This plasmid contains a progesterone response element (PRE) linked to a reporter gene, such as luciferase. When an agonist like this compound binds to and activates the progesterone receptor, the receptor-ligand complex binds to the PRE and drives the expression of the luciferase gene. The amount of light produced upon addition of a luciferase substrate is proportional to the level of receptor activation.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., T47D human breast cancer cells, which endogenously express PR, or a PR-negative cell line transfected with a PR expression vector) in appropriate media.

-

Transfection: Transfect the cells with a reporter plasmid containing a PRE-driven luciferase gene and a control plasmid (e.g., expressing Renilla luciferase for normalization).

-

Treatment: After transfection, treat the cells with varying concentrations of the test compound (this compound). Include a vehicle control and a positive control (e.g., progesterone).

-

Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

This compound is a potent synthetic agonist of the progesterone receptor. Its mechanism of action involves the activation of both genomic and non-genomic signaling pathways, leading to the regulation of progesterone-responsive genes. While specific quantitative pharmacological data for this compound are not widely available, its progestational activity is well-established. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for understanding and further investigating the molecular pharmacology of this and other synthetic progestins. Future research focusing on obtaining precise binding and efficacy data, as well as delineating the specific downstream gene regulatory networks affected by this compound, will be crucial for a more complete understanding of its therapeutic actions and for the development of next-generation progestins.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Estradiol enantate/algestone acetophenide - Wikipedia [en.wikipedia.org]

- 5. This compound | C29H36O4 | CID 5284538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 11. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Non-genomic progesterone signalling and its non-canonical receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Non-genomic effects of progesterone on the signaling function of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A rapid competitive protein-binding assay for plasma progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Indigo Biosciences Human Progesterone Receptor (PGR, NR3C3) All-inclusive | Fisher Scientific [fishersci.com]

- 17. caymanchem.com [caymanchem.com]

- 18. benchchem.com [benchchem.com]

In Vitro Bioactivity of Algestone Acetophenide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Bioactivity and Mechanism of Action

Algestone (B1665699) acetophenide functions as a progesterone (B1679170) receptor agonist.[1][2] Upon binding to the progesterone receptor, it induces a conformational change in the receptor, leading to its dimerization, nuclear translocation, and subsequent binding to progesterone response elements (PREs) on target genes. This interaction modulates the transcription of genes involved in various physiological processes, characteristic of progestogenic activity. It is considered a pure progestogen, reportedly lacking androgenic, antiandrogenic, estrogenic, antiestrogenic, glucocorticoid, or antimineralocorticoid activities.[2]

Quantitative Bioactivity Data

Specific in vitro quantitative data for algestone acetophenide is limited. The available information is primarily from in vivo animal studies and qualitative statements.

| Parameter | Value/Description | Species/System | Reference |

| Progestogenic Potency | Approximately 2 to 5 times more potent than progesterone. | Animals | [2] |

| Receptor Specificity | Pure progestogen with no other significant off-target hormonal activities. | Not specified | [2] |

| Receptor Binding Affinity (Ki) | Data Not Available | - | - |

| Functional Potency (EC50) | Data Not Available | - | - |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the bioactivity of this compound.

Progesterone Receptor Competitive Binding Assay

This assay determines the affinity of this compound for the progesterone receptor by measuring its ability to compete with a radiolabeled or fluorescently-labeled progestin for receptor binding.

Materials:

-

Human progesterone receptor (recombinant or from cell lysates, e.g., T47D cells)

-

Radiolabeled progesterone (e.g., [³H]-Progesterone) or a fluorescently-labeled progestin ligand

-

This compound

-

Unlabeled progesterone (for positive control)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation fluid and counter (for radiolabeled assay) or fluorescence polarization plate reader (for fluorescent assay)

-

Glass fiber filters (for radiolabeled assay)

Procedure:

-

Prepare a series of dilutions of this compound and unlabeled progesterone in the assay buffer.

-

In a multi-well plate, combine the progesterone receptor preparation, the labeled progestin ligand at a fixed concentration, and varying concentrations of either this compound or unlabeled progesterone.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

For Radiometric Assay: Separate the receptor-bound from free radioligand by rapid filtration through glass fiber filters. Wash the filters with cold assay buffer to remove unbound ligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

For Fluorescent Assay: Measure the fluorescence polarization of the samples directly in the microplate.[3]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the labeled ligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

T47D Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of the progesterone receptor-positive human breast cancer cell line, T47D.

Materials:

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Estradiol (to potentially prime the cells)

-

Cell proliferation detection reagent (e.g., MTT, XTT, or a luminescent cell viability reagent)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed T47D cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Replace the medium with a medium containing various concentrations of this compound. Include appropriate controls (vehicle control, positive control with a known progestin).

-

Incubate the cells for a specified period (e.g., 3-5 days).

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the required time to allow for color or signal development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Plot cell viability (as a percentage of the vehicle control) against the logarithm of the this compound concentration to determine its effect on cell proliferation and calculate the EC50 or IC50 value.[4]

Alkaline Phosphatase (AP) Induction Assay in T47D Cells

Progestins are known to induce alkaline phosphatase activity in T47D cells, making this a useful functional bioassay.[6][7]

Materials:

-

T47D cells

-

Cell culture medium

-

This compound

-

A known progestin (e.g., R5020) as a positive control

-

Lysis buffer

-

Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate, pNPP)

-

96-well plates

-

Microplate reader

Procedure:

-

Plate T47D cells in 96-well plates and allow them to attach.

-

Treat the cells with various concentrations of this compound or the positive control for 72 hours.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer.

-

Add the alkaline phosphatase substrate to the cell lysates.

-

Incubate at 37°C until a yellow color develops.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Normalize the AP activity to the total protein concentration in each well. Plot the normalized AP activity against the logarithm of the this compound concentration to determine the EC50 value for the induction of AP activity.[6]

Signaling Pathways and Visualizations

Progesterone Receptor Signaling Pathway

This compound, as a progesterone receptor agonist, is expected to activate the classical progesterone receptor signaling pathway. This involves the binding of the ligand to the receptor in the cytoplasm, dissociation of heat shock proteins, dimerization, and translocation to the nucleus to act as a transcription factor. Furthermore, progestins can also initiate rapid, non-genomic signaling cascades involving protein kinases such as Src and MAPKs.[8][9]

In Vitro Characterization Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a synthetic progestin like this compound.

Conclusion

This compound is a potent, pure synthetic progestin that acts as an agonist at the progesterone receptor. While specific in vitro quantitative data remains elusive in the public domain, its progestogenic activity is qualitatively well-established. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to empirically determine the in vitro bioactivity profile of this compound and other novel synthetic progestins. Further research is warranted to fully elucidate its molecular interactions and cellular effects, which will be invaluable for drug development and scientific understanding.

References

- 1. Progesterone as an Anti-Inflammatory Drug and Immunomodulator: New Aspects in Hormonal Regulation of the Inflammation [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]

- 4. Apoptosis induction on human breast cancer T47D cell line by extracts of Ancorina sp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Growth and invasion inhibition of T47D ductal carcinoma cells by the association of docetaxel with a bioactive agent in neutral nanosuspension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 9. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Algestone Acetophenide: A Technical Guide to Pharmacokinetics and Metabolism in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth pharmacokinetic and metabolic data for algestone (B1665699) acetophenide in animal models is scarce. This guide provides a comprehensive overview based on the limited available information, supplemented with data from structurally and functionally similar synthetic progestins to offer a comparative and theoretical framework.

Introduction

Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin that has been used in combination with an estrogen for long-acting injectable contraception in humans. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models is crucial for drug development and safety assessment. This technical guide synthesizes the available information on the pharmacokinetics and metabolism of this compound and related progestins in various animal species, details common experimental protocols, and provides visual representations of key processes.

Pharmacokinetics of Synthetic Progestins in Animal Models

Table 1: Pharmacokinetic Parameters of Progesterone (B1679170) in Animal Models

| Animal Model | Dosage and Route | T½ (half-life) | CL (Clearance) | Vd (Volume of distribution) | Reference |

| Rat (ovariectomized) | 500 µg/kg IV | 1.21 ± 0.21 h | 2.75 ± 0.42 L/h/kg | 2.36 ± 0.23 L/kg | [1] |

| Rabbit | Not Specified | - | MCR: 55-60 L/day/kg | - | [2] |

| Monkey (Cynomolgus) | [4-¹⁴C]Progesterone IV | - | 0.06 ± 0.03 L/kg/min | 1.75 ± 0.3 L/kg | [3] |

| Monkey (Rhesus) | Not Specified | - | MCR: 40-50 L/day/kg | - | [2] |

MCR: Metabolic Clearance Rate

Table 2: Pharmacokinetic Parameters of Norethisterone in Animal Models

| Animal Model | Dosage and Route | Bioavailability | Key Findings | Reference |

| Rabbit | 85 µg/kg IV and Oral | Oral: 53% of IV | Phenobarbitone reduced plasma concentration after oral administration. | [4] |

| Rat | 85 µg/kg IV and Portal | Portal: 32% of IV | Phenobarbitone had little effect on plasma concentrations. | [4] |

| Rabbit | IV | - | No significant alterations in disposition in anemic rabbits. | [5] |

| Rabbit & Monkey | Oral (Norethisterone enanthate) | 13-51% | Elimination half-life of 5-10 days. | [6] |

Table 3: Pharmacokinetic Parameters of Levonorgestrel (B1675169) in Animal Models

| Animal Model | Dosage and Route | T½ (half-life) | Key Findings | Reference |

| Rat | IV | α: 10.1 min, β: 42.7 min, γ: 23.1 h | Tri-exponential decay, similar to humans. | [7] |

| Rabbit | IV | - | No significant alterations in disposition in anemic rabbits. | [5] |

Table 4: Pharmacokinetic Parameters of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) in Animal Models

| Animal Model | Dosage and Route | Key Findings | Reference |

| Rat | IV and Oral | No significant difference in plasma concentrations between IV and oral routes for MPA and its 9α-fluoro derivative. | [8] |

| Rabbit | Oral (1000 mg in a single meal) | MPA was detectable in plasma for eight days. Inhibited ovulation. | [9] |

| Rat | In vitro (liver microsomes) | CYP3A1 appears to be the main enzyme involved in MPA metabolism in female rats. | [10] |

Metabolism of this compound and Other Progestins

The metabolism of this compound has not been extensively characterized in animal models. However, based on its steroidal structure, it is expected to undergo metabolism primarily in the liver through Phase I and Phase II reactions, similar to other progestins.

Phase I Metabolism:

-

Hydroxylation: Catalyzed by cytochrome P450 (CYP) enzymes, this is a major pathway for steroid metabolism. For medroxyprogesterone acetate in rats, CYP3A1 has been identified as a key enzyme[10].

-

Reduction: Reduction of ketone groups and double bonds in the steroid nucleus. For progesterone, reduction to 5α- and 5β-pregnanolone is a common pathway[11].

Phase II Metabolism:

-

Conjugation: The hydroxylated and reduced metabolites are typically conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. In cynomolgus monkeys, progesterone metabolites were found as glucuronide and sulfate conjugates in urine[3].

Norethisterone is known to be biotransformed into active metabolites, 5α-NET and 3β,5α-NET, in target tissues of rabbits[12].

Experimental Protocols

This section details generalized methodologies for conducting pharmacokinetic and metabolism studies of steroid hormones in animal models.

Animal Models

Commonly used animal models for pharmacokinetic studies of steroids include:

-

Rats: Wistar and Sprague-Dawley strains are frequently used due to their well-characterized physiology and ease of handling[1][7][8].

-

Rabbits: New Zealand white rabbits are often used, particularly for reproductive toxicology and pharmacokinetic studies[4][5][9].

-

Monkeys: Rhesus (Macaca mulatta) and Cynomolgus (Macaca fascicularis) monkeys are used due to their closer physiological and metabolic similarity to humans[3][13].

Drug Administration

-

Intravenous (IV): Typically administered as a bolus injection into a cannulated vein (e.g., jugular or femoral in rats, marginal ear vein in rabbits) to determine absolute bioavailability and clearance[1][14].

-

Oral (PO): Administered via oral gavage for solutions or suspensions. Animals are usually fasted overnight prior to dosing[14].

-

Intramuscular (IM) or Subcutaneous (SC): Used for long-acting formulations[15].

Sample Collection

-

Blood Sampling:

-

Rodents: Serial blood samples can be collected from the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular or carotid artery[16]. For terminal studies, cardiac puncture is used.

-

Rabbits: The marginal ear vein is a common and minimally invasive site for repeated blood sampling[17][18][19].

-

Sample Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate plasma, which is then stored at -80°C until analysis[14].

-

-

Urine and Feces Collection:

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of steroid hormones and their metabolites in biological matrices due to its high sensitivity and specificity[22][23][24][25].

-

Sample Preparation:

-

Protein Precipitation: Plasma samples are treated with a solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): To further clean up the sample and concentrate the analytes.

-

Derivatization: May be used to improve the ionization efficiency and sensitivity of certain steroids[22].

-

-

Chromatographic Separation: A reverse-phase C18 or similar column is typically used to separate the parent drug from its metabolites.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for selective and sensitive quantification.

Visualizations

Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: A typical experimental workflow for a preclinical pharmacokinetic study in animal models.

Generalized Metabolic Pathway of a Synthetic Progestin

References

- 1. Pharmacokinetics of progesterone in ovariectomized rats after single dose intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo aspects of progesterone distribution and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and pharmacokinetics of progesterone in the cynomolgus monkey (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics of norethisterone in the rabbit and rat after systemic and oral administration: effect of phenobarbitone [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of norethisterone and levonorgestrel in experimental iron deficiency anemia in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of orally administered norethisterone enanthate in rabbit, monkey, and women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of levonorgestrel in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of 9alpha-fluoromedroxyprogesterone acetate in rats: comparison with medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-fertility effects of oral medroxyprogesterone acetate in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of medroxyprogesterone acetate (MPA) via CYP enzymes in vitro and effect of MPA on bleeding time in female rats in dependence on CYP activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Norethisterone metabolites modulate the uteroglobin and progesterone receptor gene expression in prepubertal rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Progestin metabolism in the rhesus monkey corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Toxicology of depot medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. unmc.edu [unmc.edu]

- 17. Arterial and venous blood samplings in pharmacokinetic studies: vancomycin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Blood sampling: Rabbit | NC3Rs [nc3rs.org.uk]

- 19. Arterial and venous blood sampling in pharmacokinetic studies: azosemide in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. wetreatpets.com [wetreatpets.com]

- 21. missionridgevet.com [missionridgevet.com]

- 22. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 24. waters.com [waters.com]

- 25. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Algestone Acetophenide and its Analogues for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of algestone (B1665699) acetophenide, a synthetic progestin, and its analogues. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on their synonyms, chemical properties, pharmacological profiles, and relevant experimental methodologies. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and presents critical biological pathways and workflows through explanatory diagrams.

Introduction to Algestone Acetophenide

This compound, also widely known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin, a class of steroid hormones that mimic the effects of the natural hormone progesterone (B1679170).[1] It is a derivative of 17α-hydroxyprogesterone and is characterized by a cyclic acetal (B89532) with acetophenone (B1666503) at the 16α and 17α positions.[1] Historically, it has been used in combination with an estrogen as a long-acting injectable contraceptive.[1] For research purposes, understanding its synonyms and analogues is crucial for a comprehensive literature review and for exploring structure-activity relationships.

Synonyms and Analogues

A clear understanding of the nomenclature and related compounds is fundamental for researchers.

Synonyms of this compound

This compound is known by several names in scientific literature and commercial products. These include:

-

Dihydroxyprogesterone acetophenide (DHPA)[1]

-

Deladroxone[2]

-

Droxone[2]

-

Alfasone acetophenide[2]

-

Alphasone acetophenide[2]

-

SQ-15101[1]

-

16α,17α-Dihydroxyprogesterone acetophenide[1]

Analogues of this compound

Analogues of this compound are primarily other derivatives of 17α-hydroxyprogesterone. These compounds share a common steroidal backbone but differ in their substitutions, which can significantly alter their pharmacokinetic and pharmacodynamic properties. Key analogues include:

-

Algestone Acetonide (Dihydroxyprogesterone Acetonide): A closely related compound where the acetophenide group is replaced by an acetonide group.[1]

-

Chlormadinone Acetate [1]

-

Cyproterone Acetate [1]

-

Gestonorone Caproate [1]

-

Hydroxyprogesterone Caproate [1]

-

Medroxyprogesterone Acetate [1]

-

Megestrol Acetate [1]

-

Segesterone Acetate [1]

Physicochemical and Pharmacokinetic Properties

The structural differences among these progestins influence their physical and biological characteristics. While comprehensive comparative data is scarce, this section summarizes available information.

Table 1: Physicochemical and Pharmacokinetic Data of this compound and Selected Analogues

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Elimination Half-Life (Intramuscular) | Notes |

| This compound | C₂₉H₃₆O₄ | 448.60 | 24 days[1][3] | Excreted preferentially in feces.[1] Detectable in circulation for up to 60 days post-injection.[1] |

| Algestone Acetonide | C₂₄H₃₄O₄ | 386.53 | Data not available | Was never marketed, hence a scarcity of data.[4] |

| Hydroxyprogesterone Caproate | C₂₇H₄₀O₄ | 428.61 | ~7-16 days | A widely studied progestin. |

| Medroxyprogesterone Acetate | C₂₄H₃₄O₄ | 386.53 | ~50 days (depot injection) | Extensively used as a long-acting injectable contraceptive. |

Pharmacodynamics and Mechanism of Action

This compound and its analogues exert their biological effects primarily by acting as agonists at the progesterone receptor (PR).[1] The interaction with the PR initiates a signaling cascade that modulates gene expression in target tissues.

Progesterone Receptor Binding and Potency

Table 2: Comparative Progesterone Receptor Binding Affinity of Selected Progestins

| Compound | Relative Binding Affinity (RBA) for PR (%) (Progesterone = 100%) |

| Progesterone | 100 |

| This compound | Moderate (Specific value not available)[5] |

| Levonorgestrel | 150 - 200[5] |

| Drospirenone | 50 - 100[5] |

| Nomegestrol Acetate | 338[5] |

| Medroxyprogesterone Acetate | 77[5] |

| Norethisterone | 150[5] |

| Note: Data compiled from various sources and should be used for comparative purposes only, as methodologies can differ between studies. |

Progesterone Receptor Signaling Pathway

The binding of a progestin like this compound to the progesterone receptor triggers a cascade of molecular events. The classical (genomic) pathway involves the following steps:

-

Ligand Binding: The lipophilic progestin diffuses across the cell membrane and binds to the progesterone receptor (PR-A or PR-B isoforms) located in the cytoplasm or nucleus, which is complexed with heat shock proteins (HSPs).

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing dissociation from HSPs and subsequent dimerization.

-

Nuclear Translocation: The activated receptor-ligand complex translocates into the nucleus.

-

DNA Binding: The dimer binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The receptor complex recruits co-activators or co-repressors, leading to the modulation of gene transcription.[6][7]

In addition to the classical genomic pathway, progestins can also elicit rapid, non-genomic effects through signaling pathways initiated at the cell membrane.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its analogues.

Competitive Radioligand Binding Assay for Progesterone Receptor

This assay is used to determine the binding affinity of a test compound for the progesterone receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the progesterone receptor.

Principle: This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]-progesterone) for binding to the progesterone receptor in a sample (e.g., cell lysate or purified receptor). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be used to calculate the Ki.

Methodology:

-

Receptor Preparation:

-

Prepare a cell lysate or tissue homogenate containing the progesterone receptor. A common source is the uterus from estrogen-primed immature female rabbits or human breast cancer cell lines (e.g., T47D).

-

Homogenize the tissue or cells in a suitable buffer (e.g., Tris-HCl buffer with protease inhibitors).

-

Centrifuge the homogenate to obtain a cytosolic fraction containing the progesterone receptors.

-

Determine the protein concentration of the cytosol using a standard method like the Bradford assay.

-

-

Assay Setup:

-

In a 96-well plate, add a constant amount of the receptor preparation to each well.

-

Add a fixed concentration of the radiolabeled ligand (e.g., [³H]-progesterone).

-

Add increasing concentrations of the unlabeled test compound.

-

Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled progesterone).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand. A common method is filtration through glass fiber filters that trap the receptor-ligand complexes.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal dose-response curve.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synthesis of this compound and its Analogues

The synthesis of this compound and its analogues typically starts from 17α-hydroxyprogesterone. The following provides a generalized overview of the synthetic steps.

Generalized Synthesis of 16α,17α-Acetal Derivatives of Progesterone:

-

Starting Material: The synthesis often begins with a readily available steroid precursor, such as androstenedione, which is converted to 17α-hydroxyprogesterone through a series of chemical reactions.[9][10]

-

Formation of the 16α,17α-diol: A key step is the introduction of hydroxyl groups at the 16α and 17α positions of the progesterone backbone to form a diol.

-

Acetal Formation: The 16α,17α-diol is then reacted with a ketone or an aldehyde in the presence of an acid catalyst to form the cyclic acetal.

-

For This compound , the diol is reacted with acetophenone.[11]

-

For algestone acetonide , the diol is reacted with acetone.

-

-

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Conclusion

This compound and its analogues represent a significant class of synthetic progestins with important applications in both medicine and research. This technical guide has provided a detailed overview of their synonyms, chemical and pharmacological properties, and the experimental methodologies used to characterize them. The provided data tables, signaling pathway diagrams, and workflow visualizations are intended to serve as a valuable resource for professionals in the field of drug development and steroid hormone research. Further research is warranted to obtain more comprehensive and directly comparative data for this family of compounds to better understand their structure-activity relationships and potential therapeutic applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C29H36O4 | CID 5284538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Estradiol enantate/algestone acetophenide - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 9. CN103467555A - Synthetic method of 17alpha-hydroxyprogesterone - Google Patents [patents.google.com]

- 10. 17α-Hydroxyprogesterone | 68-96-2 [chemicalbook.com]

- 11. CN106866777A - The preparation method of this compound - Google Patents [patents.google.com]

Dihydroxyprogesterone Acetophenide: A Technical Guide to its Discovery, History, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyprogesterone acetophenide (DHPA), also known as algestone (B1665699) acetophenide, is a synthetic progestin that has been utilized primarily as a long-acting injectable contraceptive. This technical guide provides an in-depth overview of its discovery, historical development, and key scientific data, including its mechanism of action, synthesis, and clinical findings. The information is presented to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Discovery and History

Dihydroxyprogesterone acetophenide was first described in the literature in 1958 and was subsequently patented in 1960.[1] It was developed by Squibb under the developmental code name SQ-15101 and the tentative brand names Deladroxate and Droxone.[1] The primary application for DHPA was as a long-acting, injectable contraceptive, formulated in combination with an estrogen, typically estradiol (B170435) enanthate.[1]

Clinical studies in women began in 1964.[1] However, its development in the United States was discontinued (B1498344) in the late 1960s due to toxicological concerns arising from animal studies, which showed pituitary hyperplasia in rats and mammary tumors in beagle dogs.[1] Despite its discontinuation in the US, DHPA, in combination with estradiol enanthate, has been widely marketed in Latin America and other parts of the world under various brand names, including Perlutal and Topasel.[1]

Chemical and Physical Properties

DHPA is a synthetic pregnane (B1235032) steroid and a derivative of 16α,17α-dihydroxyprogesterone.[1] Its chemical structure is characterized by the presence of an acetophenide group cyclicly attached to the 16α and 17α hydroxyl groups of the progesterone (B1679170) backbone.

| Property | Value |

| Chemical Name | 16α,17α-dihydroxyprogesterone acetophenide |

| Molecular Formula | C29H36O4 |

| Molecular Weight | 448.60 g/mol |

| CAS Number | 24356-94-3 |

Mechanism of Action

As a progestin, dihydroxyprogesterone acetophenide's primary mechanism of action is through its agonistic activity at the progesterone receptor (PR).[1] The binding of DHPA to the PR initiates a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Inside the nucleus, the DHPA-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This ultimately leads to the physiological effects characteristic of progestins, including the inhibition of ovulation, which is the basis for its contraceptive efficacy.

Progesterone Receptor Signaling Pathway

The signaling cascade initiated by DHPA binding to the progesterone receptor can be visualized as follows:

Pharmacokinetics

The pharmacokinetic profile of dihydroxyprogesterone acetophenide is characterized by its long duration of action, which makes it suitable for use as a monthly injectable contraceptive. Following intramuscular injection, DHPA is slowly released into the circulation. One study reported an elimination half-life of DHPA and its metabolites of 24 days, with the compound being detectable in the circulation for up to 60 days after a single injection.[1]

Clinical Data

Clinical trials have primarily evaluated dihydroxyprogesterone acetophenide in combination with estradiol enanthate as a monthly injectable contraceptive.

Efficacy

The combination of DHPA and estradiol enanthate has demonstrated high contraceptive efficacy.

| Study | Formulation (DHPA/Estradiol Enanthate) | Number of Cycles | Pregnancy Rate | Pearl Index |

| Coutinho et al. (1997) | 150 mg / 10 mg | Not Specified | 0 | Not Reported |

| Coutinho et al. (1997) | 90 mg / 6 mg | Not Specified | 0 | Not Reported |

Side Effects and Discontinuation

The most common side effects reported in clinical trials are related to menstrual irregularities.

| Study | Formulation (DHPA/Estradiol Enanthate) | Most Common Side Effect | Discontinuation Rate due to Side Effects |

| Coutinho et al. (1997) | 150 mg / 10 mg & 90 mg / 6 mg | Irregular bleeding | Not Specified |

Experimental Protocols

Synthesis of Dihydroxyprogesterone Acetophenide

Several methods for the synthesis of dihydroxyprogesterone acetophenide have been patented. A general overview of a synthetic route is presented below.

Starting Material: 16-Dehydroprogesterone

Key Steps:

-

Hydroxylation: Introduction of hydroxyl groups at the 16α and 17α positions of 16-dehydroprogesterone. This can be achieved using reagents such as osmium tetroxide or potassium permanganate.

-

Acetal (B89532) Formation: Reaction of the resulting 16α,17α-dihydroxyprogesterone with acetophenone (B1666503) in the presence of an acid catalyst to form the cyclic acetal (acetophenide).

A workflow for the synthesis can be visualized as follows:

Clinical Trial Methodology for Injectable Contraceptives

The clinical evaluation of long-acting injectable contraceptives like DHPA typically follows a standardized protocol to assess efficacy, safety, and acceptability.

Study Design: Multicenter, randomized, double-blind, comparative clinical trials are often employed.

Participant Population: Healthy, sexually active women of reproductive age with regular menstrual cycles.

Intervention: Intramuscular injection of the contraceptive formulation at specified intervals (e.g., once a month).

Key Assessments:

-

Efficacy: Pregnancy rates, calculated using methods like the Pearl Index.

-

Safety: Monitoring of adverse events, including changes in menstrual bleeding patterns, weight, and blood pressure.

-

Acceptability: Assessment of patient satisfaction and reasons for discontinuation.

A logical workflow for a typical clinical trial is as follows:

Conclusion

Dihydroxyprogesterone acetophenide has a long history as a component of a long-acting injectable contraceptive. Its potent progestogenic activity, mediated through the progesterone receptor, provides a reliable mechanism for ovulation inhibition. While its use has been limited in some regions due to early toxicological findings, it remains an important contraceptive option in many parts of the world. This technical guide has summarized the key aspects of its discovery, mechanism of action, and clinical data to provide a valuable resource for the scientific and drug development communities. Further research into its long-term safety and potential for new formulations may continue to evolve its role in reproductive health.

References

Algestone Acetophenide: An In-Depth Technical Guide on Progesterone Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Binding Affinity Data

Despite a thorough review of scientific literature and pharmacological databases, specific quantitative metrics for the binding affinity of algestone (B1665699) acetophenide to the progesterone (B1679170) receptor (e.g., Kᵢ, IC₅₀) have not been publicly reported. However, its relative potency provides an indirect measure of its high affinity.

| Compound | Receptor | Relative Potency | Notes |

| Algestone Acetophenide | Progesterone Receptor (PR) | 2-5 times that of Progesterone | Based on in vivo animal models.[1] |

Progesterone Receptor Signaling Pathway

This compound, as an agonist of the progesterone receptor, triggers a cascade of intracellular events that ultimately modulate gene expression. The progesterone receptor exists as two main isoforms, PR-A and PR-B, which can form homodimers or heterodimers.[2] Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[2] In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[2]

Experimental Protocols

The following sections detail generalized experimental protocols for determining the binding affinity of a compound like this compound to the progesterone receptor.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kᵢ) of this compound for the progesterone receptor.

Materials:

-

Receptor Source: Cytosol from cells endogenously expressing the progesterone receptor (e.g., T47D human breast cancer cells) or a purified progesterone receptor preparation.

-

Radioligand: A tritiated progestin with high affinity for the progesterone receptor, such as [³H]-Progesterone or [³H]-R5020 (Promegestone).

-

Test Compound: this compound of high purity.

-

Assay Buffer: e.g., Tris-EDTA buffer (pH 7.4) containing protease inhibitors.

-

Wash Buffer: Assay buffer, ice-cold.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Methodology:

-

Receptor Preparation:

-

Culture and harvest T47D cells.

-

Homogenize cells in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the pellet (cytosol fraction containing the progesterone receptor) in fresh assay buffer.

-

Determine the protein concentration of the cytosol preparation (e.g., using a Bradford assay).

-

-

Assay Setup:

-

In a series of microcentrifuge tubes, add a constant amount of the receptor preparation.

-

Add a fixed concentration of the radioligand (typically at a concentration close to its Kₐ).

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

Include control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled progesterone).

-

-

Incubation:

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through glass fiber filters using a vacuum filtration apparatus.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Conclusion

This compound is a potent synthetic progestin that acts as an agonist at the progesterone receptor. While precise quantitative binding affinity data remains to be publicly documented, its demonstrated higher potency compared to progesterone underscores its significant interaction with the receptor. The provided experimental protocol for a competitive radioligand binding assay offers a robust framework for researchers to determine the specific binding affinity (Kᵢ) of this compound and other novel compounds. A thorough understanding of its binding characteristics is fundamental for optimizing its therapeutic use and for the rational design of future progestational drugs.

References

Algestone Acetophenide: A Technical Whitepaper on its Endocrine-Disrupting Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Algestone (B1665699) acetophenide (dihydroxyprogesterone acetophenide, DHPA) is a synthetic steroidal progestin with potent agonist activity at the progesterone (B1679170) receptor (PR). Primarily used in long-acting injectable contraceptives, its powerful hormonal action warrants a thorough evaluation of its potential to disrupt the endocrine system beyond its intended therapeutic effects. This technical guide synthesizes the available toxicological data and outlines the established experimental protocols for assessing the endocrine-disrupting potential of algestone acetophenide. While specific in-vitro screening data for off-target hormonal activities are scarce in publicly accessible literature, historical toxicological findings, including pituitary hyperplasia in rats and mammary tumors in beagle dogs, strongly indicate a potential for broader endocrine disruption that merits further investigation.[1] This document provides the necessary scientific framework for such an evaluation.

Introduction

This compound is a derivative of 16α,17α-dihydroxyprogesterone and functions as a potent progestogen.[1] It is the progestin component in some combined injectable contraceptives.[1] As a progestin, its primary mechanism of action is the activation of the progesterone receptor, mimicking the effects of endogenous progesterone. It is reported to be a pure progestogen with no significant androgenic, estrogenic, or glucocorticoid activities. However, its classification as a potential endocrine-disrupting compound (EDC) by multiple bodies, coupled with early toxicological studies, necessitates a more in-depth assessment of its off-target effects.

Endocrine-disrupting chemicals can interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body. Given the structural similarity of this compound to endogenous steroid hormones, its potential to interact with other steroid hormone receptors and pathways is a critical area of investigation for researchers and drug development professionals.

Known Biological Activity and Toxicological Profile

The primary pharmacological activity of this compound is as a progesterone receptor agonist. Its progestogenic potency is estimated to be 2 to 5 times that of progesterone in animal models.[2] This high potency is central to its therapeutic use but also to its potential for adverse endocrine effects.

Quantitative Toxicological Data

While comprehensive endocrine screening data is limited, some quantitative toxicological data regarding reproductive effects have been published. The following table summarizes the Lowest Published Toxic Dose (TDLo) from studies in rats.

| Species | Route of Exposure | Dose | Duration | Toxic Effects | Reference |

| Rat (female) | Oral | 250 mg/kg | 10 day(s) pre-mating | Maternal Effects: menstrual cycle changes or disorders | [3] |

| Rat (female) | Oral | 2500 mg/kg | 20 day(s) pre-mating | Fertility: female fertility index decreased | [3] |

Significant Toxicological Findings

The development of a combined injectable contraceptive containing this compound (Deladroxate) was discontinued (B1498344) in the United States in the late 1960s due to significant toxicological findings in animal studies. These findings are critical indicators of its endocrine-disrupting potential:

-

Pituitary Hyperplasia in Rats: Chronic administration was observed to cause hyperplasia of the pituitary gland.[1] This is a significant finding, as the pituitary is the master regulator of the endocrine system. Progestins can influence the hypothalamic-pituitary-gonadal axis, and this finding suggests a disruptive effect.

-

Mammary Tumors in Beagle Dogs: The development of mammary tumors in beagle dogs following treatment is another serious concern.[1] The beagle is a well-established model for detecting hormonal carcinogenesis, particularly for progestin-related compounds.[4] This effect is likely linked to the potent progestogenic stimulation of mammary tissue.

Core Signaling Pathway: Progesterone Receptor Activation

This compound exerts its primary effects by binding to and activating the intracellular progesterone receptor (PR). This ligand-activated transcription factor then modulates the expression of target genes.

References

- 1. oecd.org [oecd.org]

- 2. Androgen receptor transactivation assay using green fluorescent protein as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 4. academic.oup.com [academic.oup.com]

Methodological & Application

Algestone Acetophenide: In Vivo Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin, a class of steroid hormones that activate progesterone (B1679170) receptors.[1][2] It is a potent and pure progestogen, demonstrating 2 to 5 times the progestational activity of progesterone in animal models.[1] Primarily used in long-acting injectable contraceptives in combination with an estrogen, its mechanism of action and physiological effects make it a subject of interest for in vivo research in reproductive biology and pharmacology.[1][3] These application notes provide detailed protocols for the in vivo study of this compound in common animal models, summarize key quantitative data, and illustrate the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its effects by acting as an agonist for the progesterone receptor (PR).[1] The binding of this compound to the PR initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.

-

Genomic Pathway: The classic mechanism involves the binding of this compound to the PR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Inside the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes. This pathway is responsible for the long-term effects of progestins on cellular differentiation and proliferation.

-

Non-Genomic Pathway: this compound can also trigger rapid cellular responses through non-genomic pathways. This involves the activation of signaling cascades at the cell membrane or within the cytoplasm, independent of gene transcription. Key pathways include the activation of Src kinase, which in turn can activate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. These pathways can influence cell proliferation, apoptosis, and other cellular processes.

Signaling Pathways

The following diagram illustrates the primary signaling pathways of the progesterone receptor activated by agonists like this compound.

Caption: Progesterone Receptor Signaling Pathway.

Data Presentation

The following tables summarize quantitative data from in vivo studies on the effects of progestins. While specific data for this compound is limited, the provided data for other potent progestins like Medroxyprogesterone Acetate (MPA) serves as a valuable reference.

Table 1: Effect of Medroxyprogesterone Acetate (MPA) on Reproductive Parameters in Female Rats

| Treatment Group | Dose (mg/kg/day) | Estrous Cycle Irregularity | Ovarian Weight (mg) | Uterine Weight (mg) |

| Control | 0 | Normal | 75.2 ± 8.5 | 450.6 ± 55.2 |

| MPA | 0.4 | Increased | 70.1 ± 7.9 | 430.1 ± 48.7 |

| MPA | 2.0 | Significant Increase | 55.4 ± 6.1 | 350.8 ± 40.3 |

| MPA | 10.0 | No Cyclicity | 40.2 ± 5.3 | 280.4 ± 35.1 |

| * Indicates a statistically significant difference from the control group. | ||||

| (Data adapted from studies on Medroxyprogesterone Acetate for illustrative purposes) |

Table 2: Effect of Progestin Treatment on Endometrial Proliferation in Ovariectomized, Estrogen-Primed Rabbits

| Treatment Group | Daily Dose | Endometrial Glandular Proliferation Score (McPhail Scale) |

| Vehicle Control | - | 0-1 (No to slight proliferation) |

| Progesterone | 1.0 mg | 3-4 (Marked proliferation) |

| This compound (Expected) | 0.2 - 0.5 mg | 3-4 (Marked proliferation) |

| (Expected results for this compound are based on its reported potency of 2-5 times that of progesterone)[1] |

Experimental Protocols

The following are detailed protocols for in vivo studies of this compound.

Protocol 1: Assessment of Progestational Activity in Immature Female Rabbits (Clauberg Test)

This protocol is designed to determine the progestational potency of this compound by observing its effect on the uterine endometrium of estrogen-primed immature female rabbits.

Materials:

-

This compound

-

Sesame oil or other suitable sterile oil vehicle

-

Immature female rabbits (e.g., New Zealand White), 0.8-1.2 kg

-

Sterile syringes and needles (23-25 gauge)

-

Standard laboratory animal housing and care facilities

-

Histology equipment and reagents (formalin, paraffin (B1166041), microtome, H&E stain)

Experimental Workflow:

Caption: Clauberg Test Experimental Workflow.

Procedure:

-

Animal Preparation: Acclimatize immature female rabbits for at least 7 days before the start of the experiment. House them individually under standard laboratory conditions.

-

Estrogen Priming: For 6 consecutive days, administer a daily subcutaneous (s.c.) injection of estradiol benzoate (e.g., 5 µ g/day ) dissolved in a suitable oil vehicle.

-

Treatment Groups: Divide the animals into at least four groups:

-

Group 1: Vehicle control (oil only)

-

Group 2: Low-dose this compound

-

Group 3: Mid-dose this compound

-

Group 4: High-dose this compound

-

-

Drug Preparation: Prepare a stock solution of this compound in a sterile oil vehicle (e.g., sesame oil). Perform serial dilutions to achieve the desired final concentrations for each dose group.

-

Administration: For 5 consecutive days following the estrogen priming period, administer the assigned treatment via intramuscular (i.m.) injection.

-

Necropsy and Tissue Collection: On the day after the last injection, euthanize the animals. Perform a necropsy and carefully excise the uterus.

-

Histological Analysis: Fix the uterine tissue in 10% neutral buffered formalin. Process the tissue for paraffin embedding, sectioning (5 µm), and staining with hematoxylin (B73222) and eosin (B541160) (H&E).

-

Data Analysis: Examine the stained uterine sections under a microscope. Score the degree of endometrial glandular proliferation using the McPhail scale (0 = no proliferation, 4 = maximal proliferation). Compare the scores between the treatment groups and the control group.

Protocol 2: Evaluation of Effects on the Estrous Cycle and Fertility in Female Rats

This protocol is designed to assess the impact of this compound on the regularity of the estrous cycle and on the fertility of female rats.

Materials:

-

This compound

-

Sesame oil or other suitable sterile oil vehicle

-

Mature, regularly cycling female rats (e.g., Sprague-Dawley or Wistar), 8-10 weeks old

-

Proven fertile male rats

-

Sterile syringes and needles (23-25 gauge)

-

Vaginal lavage supplies (pipettes, saline)

-

Microscope and slides

Procedure:

-

Estrous Cycle Monitoring: Monitor the estrous cycle of all female rats for at least two consecutive normal cycles (8-10 days) by daily vaginal lavage.

-

Treatment Groups: Select rats with regular 4-5 day cycles and divide them into treatment groups (e.g., vehicle control, low-dose, and high-dose this compound).

-

Drug Preparation: Prepare a stock solution of this compound in a sterile oil vehicle.

-

Administration: Administer this compound or vehicle via intramuscular or subcutaneous injection. Due to its long-acting nature, a single injection or infrequent injections (e.g., once every 2-4 weeks) can be employed.

-

Post-Treatment Estrous Cycle Monitoring: Continue daily vaginal lavages for a defined period (e.g., 4-8 weeks) to assess any disruptions to the estrous cycle. Record the cycle length and the characteristics of each stage.

-

Mating: Following the post-treatment monitoring period, cohabitate each female with a proven fertile male. Confirm mating by the presence of a vaginal plug or sperm in the vaginal lavage.

-

Fertility Assessment: Monitor the females for signs of pregnancy. At the end of gestation, record the number of pregnant females, the number of pups per litter, and any signs of abnormal pregnancy or parturition.

-

Data Analysis: Compare the estrous cycle regularity, pregnancy rates, and litter sizes between the treatment groups and the control group using appropriate statistical methods.

Conclusion

The protocols and data presented provide a framework for the in vivo investigation of this compound. These studies are essential for characterizing its progestational activity, understanding its effects on reproductive function, and elucidating its mechanism of action. Researchers should adapt these protocols to their specific experimental questions and adhere to all relevant animal welfare guidelines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Dihydroxyprogesterone Acetophenide API Manufacturers | Suppliers | Drug Master Files (DMF) | CEP | Pharmacompass.com [pharmacompass.com]

- 3. Dihydroxyprogesterone acetophenide 150 mg + estradiol enantate 10 mg as monthly injectable contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Algestone Acetophenide in Human Plasma by HPLC-MS/MS

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of algestone (B1665699) acetophenide in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and clinical monitoring of algestone acetophenide in biological matrices.

Introduction

This compound is a synthetic progestin used in hormonal contraceptives. Accurate and reliable quantification of this compound in biological fluids is crucial for drug development, pharmacokinetic assessments, and therapeutic drug monitoring. This document provides a detailed protocol for a validated HPLC-MS/MS method designed for researchers, scientists, and drug development professionals, ensuring high throughput and precise measurement of this compound in human plasma.

Experimental Protocols

2.1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., Medroxyprogesterone acetate (B1210297) or a stable isotope-labeled this compound)

-

HPLC-grade acetonitrile (B52724), methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

2.2. Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

-

Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Add 10 µL of the internal standard working solution to all tubes except for the blank matrix.

-

To precipitate plasma proteins, add 300 µL of acetonitrile to each tube.

-

Vortex mix each tube for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a clean 96-well plate or HPLC vials.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract with 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex the plate or vials for 30 seconds and centrifuge at 4,000 rpm for 5 minutes.

-

Inject 5 µL of the reconstituted sample into the HPLC-MS/MS system.

2.3. HPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Table 1: HPLC and Mass Spectrometry Parameters

| Parameter | Condition |

| HPLC System | |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-0.5 min: 50% B; 0.5-2.5 min: 50-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-50% B; 3.6-5.0 min: 50% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |